molecular formula C17H25NO2 B5489341 1-AZOCANYL(3-PROPOXYPHENYL)METHANONE

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE

Cat. No.: B5489341
M. Wt: 275.4 g/mol
InChI Key: XFFACHQSYVOHRY-UHFFFAOYSA-N
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Description

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE is a chemical compound with the molecular formula C17H25NO2. It is known for its unique structure, which includes an azocane ring and a propoxyphenyl group.

Chemical Reactions Analysis

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The azocane ring and propoxyphenyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-AZOCANYL(3-PROPOXYPHENYL)METHANONE can be compared to other similar compounds, such as:

    Azocane derivatives: These compounds share the azocane ring structure but differ in their substituents.

    Propoxyphenyl ketones: These compounds have the propoxyphenyl group but lack the azocane ring.

The uniqueness of this compound lies in its combination of the azocane ring and propoxyphenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

azocan-1-yl-(3-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-13-20-16-10-8-9-15(14-16)17(19)18-11-6-4-3-5-7-12-18/h8-10,14H,2-7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFACHQSYVOHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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